4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-ethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-10-5-3-7-12-13(10)16-14(18-12)15-9-11-6-4-8-17-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJNVUDOHGTUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction involving an oxolane derivative and a suitable leaving group.
Formation of Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine with key analogs, emphasizing structural variations, physicochemical properties, and biological relevance:
*Note: Molecular formula and weight for the target compound are inferred from analogs in and .
Structural and Functional Insights
Substituent Effects :
- The oxolan-2-ylmethyl group in the target compound introduces a tetrahydrofuran-derived moiety, enhancing solubility in polar solvents compared to morpholine or pyridine derivatives .
- Ethyl vs. Methoxy/Phenyl Groups : Ethyl substitution at position 4 (as in the target compound) balances lipophilicity and steric effects, contrasting with methoxy (e.g., : C₁₄H₁₃N₃OS) or phenyl groups (), which may alter electronic properties and bioactivity .
Synthetic Routes :
- Analogs like 4-Ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine () are synthesized via alkylation of benzothiazol-2-amine with pyridinylmethyl halides. Similarly, the target compound could be prepared by reacting 4-ethyl-1,3-benzothiazol-2-amine with (oxolan-2-yl)methyl bromide under basic conditions .
Biological Relevance :
- Benzothiazole-triazole hybrids () exhibit antiproliferative activity, suggesting that the target compound’s benzothiazole core may confer similar properties if functionalized with bioactive groups .
- Boronate-containing analogs () highlight applications in medicinal chemistry for targeted drug delivery or imaging .
Physicochemical Properties
- Solubility and Stability : The oxolan group’s oxygen atom may improve aqueous solubility compared to purely aromatic substituents (e.g., naphthylmethylene in ). However, morpholine derivatives () likely exhibit higher basicity due to the tertiary amine .
- Acoustical Parameters: Substituted 2-aminobenzothiazoles () show distinct molecular interactions in dioxane-water mixtures, suggesting the target compound’s oxolan substituent could modulate its solvation behavior .
Biological Activity
4-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities. The benzothiazole derivatives are known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a detailed exploration of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{15}N_{2}S
- CAS Number : 139331-68-3
The compound features a benzothiazole core with an ethyl group and a substituted oxolane ring, which may influence its pharmacological properties.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- These compounds often induce apoptosis in cancer cells through the activation of intrinsic pathways. They may also inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
- For instance, studies have shown that benzothiazole derivatives can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax .
-
Case Studies :
- A study focusing on benzothiazole derivatives demonstrated that specific modifications enhanced their anticancer efficacy against non-small cell lung cancer (NSCLC) cell lines. The lead compound exhibited an IC50 value of 0.06 µM against the NCI-H522 cell line .
- Another investigation found that certain benzothiazoles reduced IL-6 and TNF-α levels in cancer cells, indicating potential anti-inflammatory effects alongside their anticancer activity .
Antimicrobial Activity
Benzothiazole compounds have also shown promise as antimicrobial agents.
- Antibacterial Effects :
- Antifungal Activity :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Starting Materials :
- The synthesis begins with commercially available benzothiazole derivatives.
- Oxolane can be synthesized from cyclic ethers or derived from other precursors.
- Synthetic Pathway :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
